
Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrocloruro de metil 2-amino-3-(3-clorofenil)propanoato es un compuesto químico con la fórmula molecular C10H13Cl2NO2. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas. El compuesto es conocido por su estabilidad y reactividad, lo que lo convierte en una sustancia valiosa tanto en entornos académicos como industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del hidrocloruro de metil 2-amino-3-(3-clorofenil)propanoato normalmente implica la esterificación del ácido 2-amino-3-(3-clorofenil)propanoico con metanol en presencia de un catalizador ácido fuerte. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa de los reactivos al producto de éster deseado. El éster resultante se trata luego con ácido clorhídrico para formar la sal de hidrocloruro, que se aísla por cristalización.
Métodos de producción industrial
En un entorno industrial, la producción del hidrocloruro de metil 2-amino-3-(3-clorofenil)propanoato sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar una alta pureza y calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrocloruro de metil 2-amino-3-(3-clorofenil)propanoato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar aminas o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como el hidróxido de sodio (NaOH) y el amoníaco (NH3) se utilizan en condiciones básicas.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El hidrocloruro de metil 2-amino-3-(3-clorofenil)propanoato se utiliza ampliamente en la investigación científica debido a su versatilidad. Algunas de sus aplicaciones incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicina: Investigado por sus posibles efectos terapéuticos y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de metil 2-amino-3-(3-clorofenil)propanoato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
El hidrocloruro de metil 2-amino-3-(3-clorofenil)propanoato se puede comparar con otros compuestos similares, como:
Hidrocloruro de metil 2-amino-3-(4-clorofenil)propanoato: Estructura similar pero con un átomo de cloro en la posición 4 en lugar de la posición 3.
Hidrocloruro de metil 2-amino-3-(2-clorofenil)propanoato: Átomo de cloro en la posición 2.
Hidrocloruro de metil 2-amino-3-(3-bromofenil)propanoato: Átomo de bromo en lugar de cloro.
La singularidad del hidrocloruro de metil 2-amino-3-(3-clorofenil)propanoato radica en su patrón de sustitución específico y reactividad, que pueden influir en su comportamiento químico y aplicaciones.
Propiedades
Fórmula molecular |
C10H13Cl2NO2 |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H |
Clave InChI |
QDVSQQKLRHVYFU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


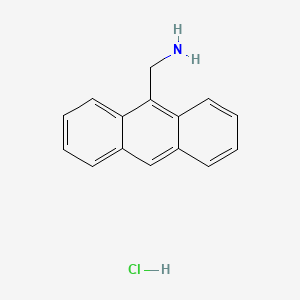
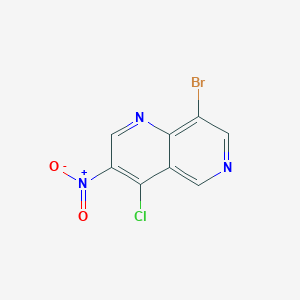
![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
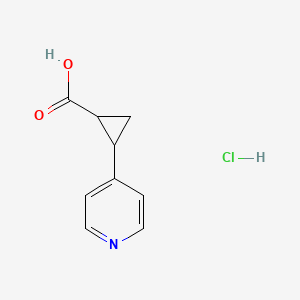


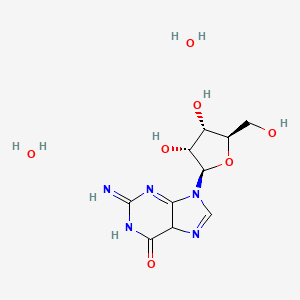

![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)


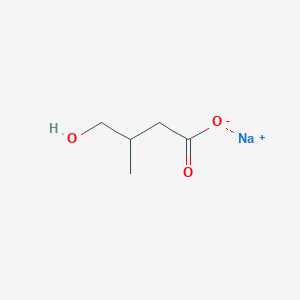
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)
